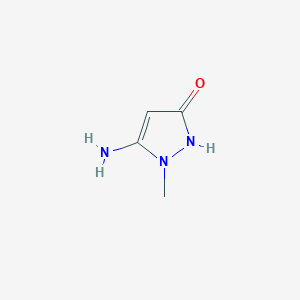

5-amino-1-methyl-1H-pyrazol-3-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-2-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPLFUJJHBGEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969118 | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54167-77-0 | |

| Record name | NSC73554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-methyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Amino 1 Methyl 1h Pyrazol 3 Ol and Its Analogues

Established Synthetic Routes to the 5-Aminopyrazole Core

Traditional methods for constructing the 5-aminopyrazole ring system remain fundamental in organic synthesis. These routes typically involve the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms.

Condensation Reactions Involving 1,3-Diketones and Hydrazine (B178648) Derivatives

The Knorr pyrazole (B372694) synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While this method is robust, the use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of regioisomeric products. nih.gov

For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can be catalyzed by nano-ZnO to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield. nih.gov Lewis acid catalysts, such as SmCl₃, can also be employed to facilitate the acylation of β-ketoesters to form 1,3-diketone intermediates in situ, which then cyclize with hydrazine to form 3,4,5-substituted pyrazoles. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the reaction's efficiency and, in some cases, its regioselectivity.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| β-ketoesters | Hydrazine | SmCl₃ (in situ diketone formation) | 3,4,5-substituted pyrazoles | Good | nih.gov |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | I₂, TsOH | Substituted pyrazole | 83% | nih.gov |

Reactions of Nitriles and Active Methylene (B1212753) Compounds with Hydrazines

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.govchim.it The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov This method is highly efficient for producing a wide array of substituted 5-aminopyrazoles. beilstein-journals.orgnih.gov

The scope of this reaction can be expanded by using other active methylene compounds. For example, substituted 5-aminopyrazoles can be synthesized by treating active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) with hydrazonoyl halides in the presence of a base such as sodium ethoxide. beilstein-journals.orgnih.gov Another approach involves the use of thioacetals of malononitrile, which react with hydrazine monohydrate through the loss of a methylthio group followed by cyclization onto the cyano group to yield 5(3)-aminopyrazoles. beilstein-journals.orgnih.gov

| Nitrile/Active Methylene Precursor | Hydrazine/Co-reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketonitriles | Hydrazines | Smooth reaction | 5-Aminopyrazoles | beilstein-journals.orgnih.gov |

| Malononitrile, Ethyl cyanoacetate | Hydrazonoyl halides | Ethanolic sodium ethoxide | Substituted 5-aminopyrazoles | beilstein-journals.orgnih.gov |

| Thioacetals of malononitrile | Hydrazine monohydrate | Loss of methylthio group, then cyclization | 5(3)-Aminopyrazoles | beilstein-journals.orgnih.gov |

Multi-Component Reaction (MCR) Approaches to Functionalized Pyrazoles

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach aligns with the principles of green chemistry by offering operational simplicity, time and energy savings, and high atom economy. mdpi.comresearchgate.net

One-Pot Catalyst-Free Syntheses

The development of catalyst-free MCRs represents a significant advancement in sustainable chemistry. These reactions often proceed under mild conditions, reducing the need for potentially toxic catalysts and simplifying purification procedures. For instance, a novel and efficient one-pot, three-component reaction has been developed for the synthesis of trifluoromethylated pyrazole derivatives by condensing 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline derivatives, and trimethyl orthoformate under solvent-free conditions at 110 °C. tandfonline.comtandfonline.com This method provides high yields (80%–92%) and is noted for its operational simplicity. tandfonline.comtandfonline.com

Similarly, new classes of pyrano[2,3-c]pyrazole derivatives have been prepared through catalyst-free one-pot reactions in refluxing ethanol (B145695). semnan.ac.ir The advantages of this methodology include mild reaction conditions, short reaction times, good to high yields, and a simple workup procedure that avoids the need for chromatography. semnan.ac.ir

Catalyzed MCRs (e.g., using Nanoparticles or Ionic Liquids)

The efficiency and scope of MCRs can be significantly enhanced through the use of catalysts. Nanoparticles and ionic liquids have gained prominence as effective and often reusable catalysts in pyrazole synthesis.

Nanoparticle Catalysis: Copper oxide nanoparticles (CuO NPs) have been successfully employed as an efficient and reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives in water. jsynthchem.com This green and eco-friendly approach benefits from the high catalytic activity of the nanoparticles, which can be easily recovered and reused multiple times without a significant loss of activity. jsynthchem.com The model reaction involves the condensation of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. jsynthchem.com

Ionic Liquid Catalysis: Ionic liquids (ILs) are considered green alternative media to volatile organic solvents due to their low vapor pressure, thermal stability, and non-flammability. mdpi.com They can also act as catalysts. For example, the Brønsted acid ionic liquid (BAIL) triethylammonium hydrogen sulphate, [Et₃NH][HSO₄], has been used as an efficient catalyst for the one-pot, four-component synthesis of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under solvent-free conditions. nih.gov This method offers excellent yields, short reaction times, and catalyst reusability. nih.gov Acidic ionic liquids such as 3-methyl-1-sulfo-1H-imidazol-3-ium chloride have also been shown to be highly efficient catalysts for the one-pot, four-component synthesis of pyrazolo[1,2-b]phthalazine derivatives under solvent-free conditions. bohrium.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Nanoparticles | Copper oxide (CuO) | Four-component synthesis of pyrano[2,3-c]pyrazoles | Green, reusable, high yields, reaction in water | jsynthchem.com |

| Ionic Liquids | [Et₃NH][HSO₄] | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles | Excellent yields, short reaction time, solvent-free, reusable | nih.gov |

| Ionic Liquids | 3-methyl-1-sulfo-1H-imidazol-3-ium chloride | Four-component synthesis of pyrazolo[1,2-b]phthalazines | Environmentally benign, high yields, reusable, solvent-free | bohrium.com |

Regioselective Synthesis of Substituted 5-amino-1-methyl-1H-pyrazol-3-ol Derivatives

A significant challenge in the synthesis of substituted pyrazoles, particularly when using asymmetrical precursors like methylhydrazine, is controlling the regioselectivity of the cyclization reaction. The reaction can potentially yield two regioisomers, for example, the 1,3- and 1,5-disubstituted pyrazoles.

One strategy to achieve regioselectivity involves a stepwise protocol. For instance, the synthesis of highly functionalized phenylaminopyrazoles was investigated through both a one-pot condensation and a stepwise approach. nih.gov A stepwise method involving the condensation of ethyl cyanoacetate with phenyl isothiocyanate, followed by S-methylation and subsequent reaction with methylhydrazine, allowed for the controlled synthesis of specific regioisomers. nih.gov The reaction of the intermediate N,S-thioketal with methylhydrazine can proceed via two different pathways, and the reaction conditions can be tuned to favor one over the other. nih.gov

The choice of reaction conditions is paramount. For example, the acidic cyclization of a hydrazine with an enol precursor can yield the 5-aminopyrazole as the major product. beilstein-journals.orgnih.gov In contrast, cyclization with a methyl ether of the enol under basic conditions can completely reverse the regioselectivity, yielding the 3-aminopyrazole (B16455) isomer in excellent yield. beilstein-journals.orgnih.gov Similarly, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid leads to the regiospecific formation of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org However, changing the conditions to a multicomponent solvent-free reaction can yield the other regioisomer, 6-trifluoromethylpyrazolo[3,4-b]pyridines, exclusively. beilstein-journals.org These findings underscore the critical role that reaction pathways and conditions play in directing the regiochemical outcome of pyrazole synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, driven by the need to develop more sustainable and environmentally benign chemical processes. nih.govresearchgate.net Traditional synthetic methods for pyrazole derivatives often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental concerns. benthamdirect.com In contrast, green synthetic strategies focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals. nih.gov

Key green chemistry approaches that have been explored for the synthesis of pyrazole derivatives, and by extension are applicable to this compound, include the use of eco-friendly solvents, alternative energy sources, and reusable catalysts. nih.gov These methods aim to improve the efficiency and environmental footprint of the synthesis. researchgate.net

Recent advancements have highlighted several green synthetic strategies for pyrazole scaffolds. nih.gov These strategies often employ methods that avoid hazardous reagents, utilize green solvents, incorporate renewable energy sources, and use recyclable catalysts. nih.govresearchgate.net The goal is to create synthetic pathways that are not only high-yielding and efficient but also operationally simple and atom-economical. nih.gov

One-pot, multi-component reactions (MCRs) are particularly advantageous in this context as they significantly reduce the use of solvents and energy, aligning with the principles of atom economy. nih.govresearchgate.net For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved through a one-pot, three-component reaction under green conditions, which eliminates the need for toxic organic solvents and allows for catalyst recovery. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, offering benefits such as faster reaction rates, lower energy consumption, and often higher product yields compared to conventional heating methods. impactfactor.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. pharmacognosyjournal.net

The use of novel, reusable catalysts is another cornerstone of green pyrazole synthesis. For example, a nano catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.govrsc.orgnih.govresearchgate.net This catalyst demonstrates high efficiency and can be recovered and reused for several cycles without a significant loss of activity, which is a key aspect of sustainable chemistry. nih.govnih.gov

The choice of solvent is also a critical factor. The use of water or a mixture of water and ethanol as a reaction medium is a common strategy in the green synthesis of pyrazoles, as it is a safe, non-toxic, and environmentally friendly alternative to traditional organic solvents. nih.govresearchgate.net

The following table summarizes and compares different green synthetic methodologies applicable to the synthesis of pyrazole derivatives, highlighting key green chemistry metrics.

| Green Synthetic Method | Key Principles Applied | Typical Reaction Conditions | Advantages | Example Application |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, Reduced reaction time | Microwave irradiation, often solvent-free or in green solvents | Faster reaction rates, higher yields, lower energy consumption. researchgate.net | Synthesis of substituted pyrazoles. pharmacognosyjournal.net |

| Ultrasonic Irradiation | Energy efficiency, Milder conditions | Ultrasonic bath at room temperature | Reduced reaction times and temperatures. impactfactor.org | Preparation of (E)-1,3-di(p-tolyl)prop-2-en-1-one, a precursor for pyrazolines. impactfactor.org |

| One-Pot, Multi-Component Reactions (MCRs) | Atom economy, Reduced waste | Single reaction vessel, often catalyst-free or with a green catalyst | High yields, short reaction times, reduced solvent and energy use. nih.govresearchgate.net | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles. researchgate.net |

| Use of Green Catalysts | Catalysis, Reusability | Use of catalysts like LDH@PTRMS@DCMBA@CuI or Etidronic acid | Eco-friendliness, simplicity, stability, mild reaction conditions, catalyst reusability. nih.govresearchgate.net | Synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov |

| Aqueous/Green Solvent Synthesis | Safer solvents and auxiliaries | Reactions carried out in water or ethanol/water mixtures | Eliminates the use of toxic organic solvents. nih.gov | Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. nih.gov |

Chemical Reactivity and Mechanistic Studies of 5 Amino 1 Methyl 1h Pyrazol 3 Ol

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 5-amino-1-methyl-1H-pyrazol-3-ol is an electron-rich aromatic system. The presence of the amino group at C5 and the hydroxyl group at C3 further enhances the electron density of the ring, influencing its reactivity towards various reagents. 5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic centers: the exocyclic amino group (5-NH2), the ring nitrogen at position 1 (N1), and the carbon at position 4 (C4). The general order of nucleophilicity is reported as 5-NH2 > 1-NH > C4-H. nih.gov

The electron-donating nature of the amino and hydroxyl groups activates the pyrazole ring, making it susceptible to electrophilic attack. Research on structurally similar 1-substituted 5-hydroxypyrazoles has shown that electrophilic substitution occurs preferentially at the C4 position. This position is significantly activated by the adjacent amino and hydroxyl groups.

For instance, the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides in the presence of calcium hydroxide (B78521) occurs specifically at the C4 position, yielding 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones. rsc.org This highlights the high nucleophilicity of the C4 carbon. Similarly, reactions of 5-amino-3-methyl-1-phenylpyrazole with various electrophiles lead to substitution at different positions, but the C4 position is a key site for reactions like the Vilsmeier-Haack reaction after initial acylation of the amino group. researchgate.net

Condensation reactions, such as the Knoevenagel-type reaction of 5-aminopyrazoles with aldehydes or 1,3-dicarbonyl compounds, also underscore the reactivity of the C4 position, which can participate in cyclization following an initial reaction at the amino group. nih.gov

Nucleophilic substitution on the pyrazole ring itself is less common unless a suitable leaving group is present. The primary nucleophilic sites are the exocyclic amino group and the ring nitrogens, which typically react with electrophiles before the ring carbons. nih.gov

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The presence of amino and hydroxyl groups, along with the pyrazole core, makes this compound an ideal substrate for a variety of cyclization reactions, leading to the formation of diverse and complex fused heterocyclic scaffolds.

Synthesis of Imidazo[1,2-b]pyrazoles

Imidazo[1,2-b]pyrazoles are a class of fused heterocycles that have garnered attention for their potential biological activities. The synthesis of these systems can be achieved through the reaction of 5-aminopyrazoles with α-haloketones or via multicomponent reactions. One of the most efficient methods is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide to afford the corresponding imidazo[1,2-b]pyrazole. nih.gov

The reaction of this compound with various aldehydes and isocyanides in the presence of a catalyst, typically a Lewis or Brønsted acid, leads to the formation of a library of substituted imidazo[1,2-b]pyrazoles. nih.gov The reaction proceeds through the formation of an iminium intermediate from the aldehyde and the aminopyrazole, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and tautomerization yield the final product. The regioselectivity of the cyclization is influenced by the substitution pattern of the pyrazole ring. nih.gov

Table 1: Examples of Reagents for Imidazo[1,2-b]pyrazole Synthesis

| 5-Aminopyrazole Derivative | Aldehyde | Isocyanide |

|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide |

| This compound | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide |

Derivatization to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition. rsc.org The synthesis of these compounds often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comchim.it

For this compound, reaction with various β-ketoesters or β-diketones in the presence of an acid or base catalyst can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The exocyclic amino group of the pyrazole acts as the primary nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. researchgate.net This is followed by an intramolecular condensation between the endocyclic nitrogen of the pyrazole and the second carbonyl group, leading to the fused ring system. researchgate.net The regioselectivity of this reaction is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic nitrogen. researchgate.net

Microwave-assisted synthesis and the use of green chemistry approaches have been explored to improve the efficiency and environmental friendliness of these reactions. rsc.org

Table 2: Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound |

|---|---|

| This compound | Acetylacetone |

| This compound | Ethyl acetoacetate (B1235776) |

Access to Pyrazolo[3,4-d]triazin-4-ones

The synthesis of pyrazolo[3,4-d]triazin-4-ones from 5-aminopyrazoles typically involves diazotization of the amino group followed by cyclization. While direct examples starting from this compound are not extensively detailed in the provided context, the general strategy would involve treating the aminopyrazole with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) to form a diazonium salt. This intermediate can then undergo intramolecular cyclization to form the fused triazinone ring.

The pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govrsc.orgnih.govtriazine ring system, a related complex heterocycle, has been synthesized through a multi-step process where a key intermediate is a pyrazole derivative that undergoes cyclization with sodium azide. nih.gov This suggests that similar strategies involving the manipulation of the amino group on the pyrazole ring can lead to various fused triazine systems.

Formation of Pyrazolopyridine-Spiroindolinone Derivatives

The synthesis of more complex structures such as pyrazolopyridine-spiroindolinone derivatives highlights the utility of 5-aminopyrazoles in multicomponent reactions. These reactions often involve the condensation of a 5-aminopyrazole, an isatin (B1672199) derivative (a source of the spiroindolinone moiety), and a compound containing an active methylene (B1212753) group.

While a specific reaction involving this compound is not explicitly described, the general synthetic approach would likely involve a Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization to form the pyrazolopyridine core. The spirocyclic nature of the product arises from the incorporation of the isatin moiety.

Aza-Wittig Reactions of this compound

The Aza-Wittig reaction is a powerful tool for the formation of C=N bonds and the synthesis of nitrogen-containing heterocycles. This reaction involves the reaction of an iminophosphorane with a carbonyl compound. This compound can be converted to its corresponding iminophosphorane by reaction with triphenylphosphine (B44618) and a source of positive halogen, followed by deprotonation.

The resulting pyrazolyliminophosphorane can then react with various carbonyl compounds, such as aldehydes and ketones, in an intermolecular Aza-Wittig reaction. This reaction can be used to synthesize a variety of substituted imines. More importantly, intramolecular Aza-Wittig reactions of suitably functionalized pyrazoles can lead to the formation of fused heterocyclic systems. For example, a pyrazole with a tethered carbonyl group can undergo an intramolecular Aza-Wittig reaction to form a fused ring system. mdpi.com

The reaction of 5-(triphenylphosphoranylideneamino)-3-phenylpyrazole with α-chloroketones has been shown to produce imidazo[1,2-b]pyrazole derivatives through an intermolecular Aza-Wittig reaction followed by intramolecular cyclization. researchgate.net This suggests that this compound could be a viable substrate for similar transformations.

Acid-Base Reactivity and Protonation/Deprotonation Equilibria

The this compound molecule possesses both acidic (hydroxyl group) and basic (amino group and pyrazole nitrogens) centers, leading to complex acid-base equilibria. The pKa values of these functional groups determine the predominant species at a given pH.

The amino group is basic and can be protonated under acidic conditions. The pyrazole ring itself contains two nitrogen atoms, one of which is a pyridine-like nitrogen that is also basic and can be protonated. The hydroxyl group is acidic and can be deprotonated under basic conditions to form a phenoxide-like species.

The protonation and deprotonation of these sites can significantly influence the reactivity of the molecule. For instance, protonation of the amino group would decrease its nucleophilicity, while deprotonation of the hydroxyl group would increase its nucleophilicity and its ability to participate in reactions as a nucleophile. The specific pKa values for this compound would need to be determined experimentally or through computational methods to fully understand its behavior in different chemical environments.

Tautomerism, Conformational Analysis, and Structural Elucidation

Prototropic Annular Tautomerism in Pyrazole (B372694) Ring Systems

For pyrazole compounds, two primary tautomeric forms are often possible: the OH-form and the NH-form. nih.gov In the case of 1-substituted 1H-pyrazol-3-ols, these correspond to the 1H-pyrazol-3-ol and the 1,2-dihydro-3H-pyrazol-3-one forms, respectively. nih.gov While Chemical Abstracts typically lists such compounds as 3H-pyrazol-3-ones, experimental studies are crucial to determine the predominant tautomer in different states. nih.gov

The nature and position of substituents on the pyrazole ring play a critical role in determining the stable tautomeric form. researchgate.netnih.gov Electron-donating groups tend to favor the C3 position, while electron-withdrawing groups prefer the C5 position. nih.gov For instance, studies on 3(5)-disubstituted-1H-pyrazoles have shown that a methyl group (an electron-donating group) at one position and an ester or amide group at another leads to the prevalence of the tautomer where the ester/amide is at the 3-position. mdpi.comnih.gov Conversely, a nitro group (an electron-withdrawing group) directs the formation of the tautomer with the ester/amide at the 5-position. mdpi.comnih.gov

In the case of 3(5)-aminopyrazoles, theoretical and experimental studies have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net However, the relative stability is highly dependent on the other substituents present on the ring. researchgate.net The polarity of the environment can also significantly impact the tautomeric equilibrium. For example, in a study of a pyrazole with an amino substituent, theoretical calculations predicted the 5-tautomer to be more stable in the gas phase, but in DMSO solution, an equilibrium of tautomers was observed. mdpi.com In the solid state, the 3-tautomer was the exclusive form. mdpi.com

Side-Chain Tautomerism Involving the Amino and Hydroxyl Groups

Beyond the annular tautomerism of the pyrazole ring, side-chain tautomerism involving the amino and hydroxyl groups can also occur. For 5-amino-1-methyl-1H-pyrazol-3-ol, this would involve the potential for imino-enol and keto-amine forms, further complicating the structural landscape. Computational studies on related systems, such as 1H-pyrazole-5-thiol, have highlighted the participation of substituents in side-chain tautomerism. nih.gov The presence of both amino and hydroxyl groups on the pyrazole ring of this compound suggests that a complex equilibrium of multiple tautomeric forms is possible, influenced by both substituent effects and the surrounding environment.

Spectroscopic Methods for Tautomeric and Conformational Assignment

Spectroscopic techniques are indispensable for elucidating the tautomeric and conformational structures of pyrazole derivatives in both solution and solid states.

NMR spectroscopy is a powerful tool for distinguishing between different tautomers. nih.gov In ¹H NMR spectra, the chemical shifts of the pyrazole ring protons, particularly H-4 and H-5, are sensitive to the tautomeric form. mdpi.com For example, in the ¹H NMR spectrum of 1-phenyl-1H-pyrazol-3-ol in CDCl₃, the pyrazole H-4 and H-5 protons appear as doublets at δ 5.92 and 7.67 ppm, respectively. mdpi.com

¹³C NMR spectroscopy is also highly informative. The chemical shifts of the pyrazole ring carbons, C3 and C5, vary significantly depending on the tautomer present. nih.gov Broad signals for C3 and C5 can indicate a tautomeric equilibrium due to prototropic exchange. nih.gov For 1-phenyl-1H-pyrazol-3-ol, the ¹³C NMR spectrum in CDCl₃ shows the C3 and C5 signals at δ 164.0 and 128.1 ppm, respectively. mdpi.com The presence of specific long-range couplings, such as the geminal ²J[pyrazole C-4, H3(5)] coupling, can unambiguously differentiate between 1H-pyrazol-5-ol (OH form) and 1,2-dihydro-3H-pyrazol-3-one (NH form), with values of approximately 9–11 Hz for the former and 4–5 Hz for the latter. researchgate.net

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H (OH) | CDCl₃ | 12.16 | mdpi.com |

| ¹H (H-5) | CDCl₃ | 7.67 | mdpi.com |

| ¹H (H-4) | CDCl₃ | 5.92 | mdpi.com |

| ¹³C (C-3) | CDCl₃ | 164.0 | mdpi.com |

| ¹³C (C-5) | CDCl₃ | 128.1 | mdpi.com |

| ¹H (OH) | DMSO-d₆ | 11.10 | mdpi.com |

| ¹H (H-5) | DMSO-d₆ | 8.84 | mdpi.com |

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can help distinguish between tautomers. researchgate.netiu.edu.sa For example, the presence of a strong C=O stretching band in the IR spectrum would be indicative of the keto (NH) tautomer, while a prominent O-H stretching band would suggest the enol (OH) form. researchgate.net

In a study of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, FT-Raman and IR spectra were used in conjunction with DFT calculations to perform a detailed vibrational analysis. researchgate.net Similarly, for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the N=N stretching vibration was identified at 1427 cm⁻¹ in the experimental spectrum, which correlated well with the calculated value of 1428 cm⁻¹. derpharmachemica.com Asymmetric and symmetric deformations of methyl groups are typically observed in the regions of 1465–1440 cm⁻¹ and 1390–1370 cm⁻¹, respectively. derpharmachemica.com The pyrazole ring deformation for this compound was observed at 634 cm⁻¹. derpharmachemica.com Such detailed assignments of vibrational modes are crucial for confirming the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive evidence of the molecular structure in the solid state. asrjetsjournal.orguni.lu For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, an X-ray analysis revealed that it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric units through intermolecular hydrogen bonds. mdpi.com In another example, the crystal structure of 2-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile showed that the molecules are linked by intermolecular N—H⋯N hydrogen bonds. nih.gov

Conformational Stability and Isomerism

The structural identity of this compound is not fixed; rather, it exists as a dynamic equilibrium of several tautomeric isomers. Tautomers are structural isomers that readily interconvert, and in the case of pyrazole derivatives, this phenomenon is a critical determinant of their chemical and physical properties. The methylation at the N1 position of the pyrazole ring simplifies the system by preventing annular tautomerism, which involves the migration of a proton between the two ring nitrogen atoms. mdpi.com However, keto-enol and imine-enamine tautomerism are still prominent.

For this compound, three primary tautomeric forms are considered, arising from the migration of protons between the oxygen, nitrogen, and carbon atoms. These forms are often referred to as the OH-form, the NH-form, and the CH-form in the literature concerning pyrazol-5-ones. researchgate.net

OH-form (A): this compound, an aromatic hydroxypyrazole.

NH-form (B): 3-amino-1-methyl-1,2-dihydro-3H-pyrazol-5-one, a pyrazolone (B3327878) with an exocyclic imine character.

CH-form (C): 5-amino-1-methyl-pyrazolidin-3-one, a non-aromatic pyrazolidinone.

| Tautomeric Form | Systematic Name | Structure |

| OH-form (A) | This compound |  |

| NH-form (B) | 3-amino-1-methyl-1,2-dihydro-3H-pyrazol-5-one |  |

| CH-form (C) | 5-amino-1-methyl-pyrazolidin-3-one |  |

Research on analogous compounds provides significant insight into the conformational stability and the position of the tautomeric equilibrium. The stability of these forms is not intrinsic but is heavily influenced by the solvent, temperature, and the electronic nature of other substituents on the pyrazole ring. nih.govresearchgate.net

Studies on 1-substituted pyrazol-5-ones have shown that the equilibrium can be shifted significantly by the solvent environment. For instance, X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol revealed that it exists exclusively as the OH-form in the solid state, forming dimeric pairs connected by intermolecular hydrogen bonds. mdpi.com This preference for the OH-form often persists in nonpolar solvents. However, in polar solvents like DMSO, the equilibrium can shift, and the monomeric form of the hydroxypyrazole tends to predominate. mdpi.com For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a related compound, NMR studies showed that both tautomers are present in solution in a 90:10 ratio, with the equilibrium being temperature-dependent. researchgate.net

Theoretical calculations and experimental data from related systems suggest that the aromatic OH-form (A) and the conjugated NH-form (B) are the most significant contributors to the equilibrium for this compound. The CH-form is generally less stable and thus less populated. The amino group at the C5 position is expected to influence the electronic distribution in the ring, further stabilizing the aromatic hydroxypyrazole tautomer.

The conformational analysis primarily concerns the orientation of the amino group relative to the pyrazole ring. The pyrazole ring itself is generally planar. nih.gov Intramolecular hydrogen bonding can play a role in stabilizing specific conformations. For example, in a related O-alkylated sulfonylpyrazolone, an intramolecular hydrogen bond was observed between an amino group and a sulfonyl oxygen atom. nih.gov For this compound, a similar intramolecular hydrogen bond could potentially form between the amino group (N-H) and the hydroxyl group oxygen, influencing the rotational position of the amino substituent.

The following table summarizes key research findings on the tautomerism and isomerism of structurally related pyrazole compounds, which serve as a basis for understanding the behavior of this compound.

| Compound | Method(s) Used | Key Findings | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | X-ray, NMR (¹H, ¹³C, ¹⁵N) | Exists as the OH-form in the solid state (dimers). Predominantly the OH-form in nonpolar solvents, while monomers are present in DMSO. | mdpi.com |

| 1H-Pyrazole-3-(N-tert-butyl)-carboxamide | X-ray, NMR, DFT Calculations | In solution, a temperature-dependent equilibrium exists with a 90% (3-substituted) to 10% (5-substituted) tautomer ratio at 293 K. | researchgate.net |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | X-ray, NMR, FT-IR, DFT Calculations | In the crystal state, the tautomer with the ester group at position 3 is adopted. In DMSO solution, a tautomeric equilibrium is observed. | nih.gov |

| 3(5)-Phenylpyrazoles | NMR, X-ray Crystallography | Exist in solution as mixtures rich in the 3-phenyl tautomer, which is also the form present in the solid state. | fu-berlin.de |

Coordination Chemistry and Metal Complexation of 5 Amino 1 Methyl 1h Pyrazol 3 Ol Derivatives

Ligand Properties of the Pyrazole (B372694) Core and its Functional Groups

The pyrazole ring system and its substituents play a crucial role in determining the coordination properties of these ligands. The presence of multiple nitrogen atoms in the pyrazole ring, along with exocyclic functional groups, allows for a variety of coordination modes.

Derivatives of 5-aminopyrazole can act as versatile ligands, exhibiting both chelation and bridging behaviors. The specific coordination mode is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Schiff bases derived from aminopyrazoles are particularly noteworthy for their chelating abilities. For instance, a Schiff base formed by the condensation of 5-amino-3-methyl-1-phenylpyrazole with 5-nitrosalicyldehyde acts as a bidentate ligand, coordinating to metal ions through the imine nitrogen and the oxygen atom of the hydroxyl group. nih.govresearchgate.net This chelation results in the formation of stable five- or six-membered rings with the metal center.

In some cases, pyrazole-based ligands can also act as bridging ligands, connecting two or more metal centers. This is often observed with pyrazolide anions, which are considered highly versatile in coordination chemistry, with numerous terminal and bridging coordination modes identified. researchgate.net The ability to bridge metal ions can lead to the formation of polynuclear complexes and coordination polymers.

The tautomeric nature of some pyrazole derivatives, such as pyrazol-5-ones, further expands their coordination possibilities. researchgate.net These compounds can exist in different tautomeric forms (CH, NH, and OH), and the predominant form can be influenced by factors like the solvent and the presence of substituents. This tautomerism allows for coordination through different donor atoms, leading to a rich and varied coordination chemistry.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 5-amino-1-methyl-1H-pyrazol-3-ol derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

A common method for synthesizing these complexes is the condensation of a metal salt, often an acetate (B1210297) or chloride salt, with the pyrazole-based ligand. nih.gov For example, transition metal complexes of a Schiff base derived from 5-amino-3-methyl-1-phenylpyrazole were prepared by refluxing the metal acetate salt with the synthesized Schiff base in methanol (B129727). nih.govresearchgate.net Similarly, complexes of Cu(II) and Co(II) with a Schiff base derived from a pyrazole-4-carbaldehyde and o-aminophenol were prepared and characterized. researchgate.net

The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios, such as 1:1 and 1:2. nih.govresearchgate.net The choice of solvent is also critical, with alcohols like methanol and ethanol (B145695) being commonly used. nih.govuobaghdad.edu.iq In some syntheses, the pH of the reaction mixture is adjusted to facilitate complex formation. uobaghdad.edu.iq The resulting solid complexes are typically isolated by filtration, washed with appropriate solvents, and dried under vacuum. uobaghdad.edu.iq

A variety of spectroscopic techniques are employed to characterize the synthesized metal complexes and elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. For instance, in Schiff base complexes of pyrazole derivatives, a shift in the ν(C=N) (azomethine) and ν(C-O) (phenolic) stretching frequencies to lower or higher wavenumbers indicates coordination through the azomethine nitrogen and phenolic oxygen atoms. nih.govresearchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the positions of these bands can help in proposing whether a complex has an octahedral, tetrahedral, or square planar geometry. nih.govuobaghdad.edu.iq Ligand-to-metal charge transfer (LMCT) and intra-ligand (ILCT) transitions are also observed, typically in the UV region. uobaghdad.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding.

The following table summarizes the key spectroscopic data for a representative metal complex of a pyrazole-based Schiff base ligand.

| Spectroscopic Technique | Key Observations and Interpretations |

| IR Spectroscopy | - Shift in ν(C=N) and ν(C-O) bands upon complexation, indicating coordination through the azomethine nitrogen and phenolic oxygen.- Appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations. researchgate.net |

| UV-Vis Spectroscopy | - Presence of d-d transition bands in the visible region, suggesting specific geometries (e.g., octahedral, square planar). nih.govuobaghdad.edu.iq- Observation of charge transfer bands in the UV region. uobaghdad.edu.iq |

| EPR Spectroscopy | - For paramagnetic complexes like Cu(II), the g-values (g |

For example, the crystal structure of a nickel(II) complex with a 4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-olate ligand revealed an octahedral coordination geometry around the nickel ion. nih.gov In another study, the single-crystal structure of a phenylhydrazone derivative of a pyrazolone (B3327878) confirmed its keto-imine tautomeric form and provided detailed information about its molecular geometry. nih.gov X-ray diffraction studies have also been crucial in confirming the regioselectivity of reactions involving pyrazole derivatives and in establishing the structures of the resulting products. researchgate.net

Role of Hydrogen Bonding in Supramolecular Architectures of Metal Complexes

In the crystal structure of a pyrazole derivative, intermolecular N-H···N hydrogen bonds were observed to link molecules into chains. researchgate.net These chains were further connected by C-H···π(arene) interactions to form sheets. researchgate.net Similarly, in another case, an intramolecular N-H···O hydrogen bond was observed, and intermolecular hydrogen bonds contributed to the formation of a ribbon-like structure. nih.gov

The presence of functional groups capable of acting as hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., C=O, pyrazolic nitrogen) on the ligand framework facilitates the formation of these intricate hydrogen-bonded networks. nih.gov The study of these supramolecular assemblies is important as they can impact the physical properties of the materials, such as their stability and solubility. The ability to control and design these hydrogen-bonding interactions is a key aspect of crystal engineering. rsc.org

Potential Applications of Metal-Pyrazole Complexes in Catalysis and Materials Science

Metal complexes derived from pyrazole-based ligands, including those related to this compound, have shown considerable promise in the fields of catalysis and materials science. The adaptable nature of the pyrazole ring allows for the synthesis of complexes with diverse structures and electronic properties, making them suitable for a range of applications. nih.govresearchgate.net

In catalysis, protic pyrazole complexes have been investigated for various chemical transformations. nih.gov The presence of a proton-responsive N-H group in the pyrazole ring can play a crucial role in catalytic cycles. nih.gov For instance, some pyrazole-containing complexes have been utilized in reactions like the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The catalytic activity can be fine-tuned by modifying the substituents on the pyrazole ring, which in turn influences the properties of the metal center. nih.gov

One area of significant interest is the use of pyrazole-based metal complexes in the synthesis of heterocyclic compounds. For example, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, which incorporates a modified layered double hydroxide (B78521) with copper, has demonstrated high efficiency and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This catalytic system operates under mild, eco-friendly conditions and offers excellent yields and reusability. nih.gov

Metal-Organic Frameworks (MOFs) are another class of materials where pyrazole-based ligands are finding application. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high porosity and large surface area make them ideal candidates for catalysis and gas storage. researchgate.net Pyrazole derivatives can act as the organic linkers in MOFs, and the resulting frameworks have been explored as efficient and reusable catalysts for various organic reactions, such as the one-pot, four-component synthesis of pyrano[2,3-c]-pyrazoles. researchgate.netnih.gov The catalytic activity of these MOFs is attributed to their high surface area and the presence of accessible catalytic sites within the pores. researchgate.net

The development of new magnetic materials is another promising application for metal-pyrazole complexes. mdpi.com A fluorinated pyrazolyl-substituted nitronyl nitroxide radical has been used to synthesize heterospin complexes with manganese, cobalt, nickel, and copper. mdpi.com These complexes exhibit interesting magnetic properties arising from the interaction between the metal ions and the radical ligands. mdpi.com The structural arrangement of the complexes, such as the formation of dimers or chain-polymers, significantly influences their magnetic behavior. mdpi.com

Table 1: Examples of Catalytic Applications of Pyrazole-based Metal Complexes

| Catalyst/Material | Application | Key Features |

| Protic Pyrazole Complexes | Aerobic oxidation of phosphines, disproportionation of hydrazines | Proton-responsive N-H group, tunable catalytic activity |

| LDH@PTRMS@DCMBA@CuI | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles | High efficiency and selectivity, mild reaction conditions, reusability |

| Pyrazole-based MOFs | One-pot synthesis of pyrano[2,3-c]-pyrazoles | High porosity, large surface area, reusable catalyst |

| Heterospin Metal-Radical Complexes | Molecular-based magnetic materials | Tunable magnetic properties based on metal and structure |

Bioinorganic Chemistry Aspects of this compound Ligands

The bioinorganic chemistry of ligands derived from this compound and related pyrazole compounds is a burgeoning field of research. The pyrazole scaffold is a common feature in many biologically active molecules, and the coordination of metal ions to these ligands can significantly enhance their biological properties. nih.govmdpi.com

Metal complexes of pyrazole derivatives have been extensively studied for their antimicrobial activities. nih.govmdpi.com The chelation of a metal ion to a pyrazole-based ligand can lead to a more potent antimicrobial agent compared to the free ligand. This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. For example, mononuclear coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with cadmium(II) and copper(II) have shown outstanding antibacterial activity against various bacterial strains. nih.gov Similarly, transition metal complexes of a Schiff base derived from 5-amino-3-methyl-1-phenylpyrazole have demonstrated significant biological activity. researchgate.net

The interaction of these metal complexes with biomolecules, such as DNA and proteins, is a key aspect of their mechanism of action. Some pyrazole-based metal complexes have been shown to bind to DNA, with binding constants indicating a strong interaction. mdpi.com This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. Furthermore, these complexes can also interact with proteins, potentially inhibiting enzymatic activity. mdpi.com

The potential of these compounds as anticancer agents is also being actively investigated. mdpi.com Pyrazole derivatives themselves have shown cytotoxic activity against various cancer cell lines. mdpi.com The coordination of metal ions can further enhance this activity. For instance, some palladium(II) complexes of thiosemicarbazones, which can be related to pyrazole structures, have shown cytotoxic effects. mdpi.com The mechanism of action is often linked to the induction of apoptosis in cancer cells.

Table 2: Bioinorganic Applications of Pyrazole-based Metal Complexes

| Complex Type | Biological Activity | Potential Application |

| Cd(II) and Cu(II) complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Antibacterial | Treatment of bacterial infections |

| Transition metal complexes of a Schiff base from 5-amino-3-methyl-1-phenylpyrazole | Antibacterial, Antifungal | Broad-spectrum antimicrobial agents |

| Metal complexes of polycyclic aromatic hydrazones | DNA and protein binding, anticancer | Anticancer therapeutics |

| Palladium(II) complexes of thiosemicarbazones | Cytotoxic | Anticancer agents |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying complex organic compounds like pyrazole (B372694) derivatives. nih.gov

A key feature of pyrazoles substituted with amino and hydroxyl groups is their ability to exist in different tautomeric forms. For 5-amino-1-methyl-1H-pyrazol-3-ol, several tautomers are possible through proton transfer. The three primary tautomeric forms are the amino-hydroxy form (A), the amino-keto form (B), and the imino-keto form (C).

DFT calculations are employed to optimize the geometry of each potential tautomer, finding the most stable three-dimensional arrangement of its atoms. Following optimization, the total electronic energy of each tautomer is calculated. The relative energies determine their thermodynamic stability; the tautomer with the lowest energy is the most stable and, therefore, the most abundant form under equilibrium conditions. nih.gov

Studies on related pyrazolone (B3327878) derivatives consistently show that the relative stability of tautomers is influenced by the method of calculation, the basis set used, and the effects of solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). zsmu.edu.uadntb.gov.ua For instance, in studies of similar pyrazolones, the keto forms are often found to be more stable in the gas phase, while polar solvents can favor the hydroxy tautomers. dntb.gov.uaresearchgate.net

Table 1: Representative Relative Energies of Pyrazole Tautomers Calculated via DFT (Note: Data is representative of typical findings for substituted pyrazolones and may not reflect the exact values for this compound.)

| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

|---|---|---|---|

| Amino-Hydroxy (A) | This compound | 1.5 | 0.0 (most stable) |

| Amino-Keto (B) | 5-amino-1-methyl-1,2-dihydro-3H-pyrazol-3-one | 0.0 (most stable) | 2.1 |

| Imino-Keto (C) | 5-imino-1-methyl-1,2-dihydro-3H-pyrazol-3-one | 4.8 | 5.3 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and readily polarizable. DFT calculations provide reliable estimates of these orbital energies. nih.govresearchgate.net

For the different tautomers of this compound, the HOMO-LUMO gap would be calculated for each optimized geometry. The distribution of HOMO and LUMO density also reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Pyrazole Tautomers (Note: The values are illustrative based on DFT studies of analogous pyrazole systems.)

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Amino-Hydroxy (A) | -5.8 | -0.9 | 4.9 |

| Amino-Keto (B) | -6.1 | -1.5 | 4.6 |

| Imino-Keto (C) | -6.3 | -1.8 | 4.5 |

From the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. These descriptors provide a more detailed picture than the HOMO-LUMO gap alone. asrjetsjournal.org Key descriptors include:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity, μ = -χ. It represents the "escaping tendency" of electrons.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : A measure of a molecule's ability to accept electrons, calculated as ω = μ² / (2η).

Table 3: Representative Global Chemical Reactivity Descriptors for a Pyrazole Tautomer (Note: These values are representative for a model pyrazole system calculated using DFT.)

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.1 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.8 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 3.14 eV |

Spectroscopic Property Prediction and Validation

DFT methods are not only used to predict reactivity but also to simulate various types of molecular spectra with a high degree of accuracy. These simulations are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. iu.edu.sa

For this compound, theoretical spectra would be calculated for each stable tautomer. Since each tautomer has a unique set of functional groups (e.g., O-H vs. C=O), their predicted IR and Raman spectra would be distinctly different. For example, the amino-hydroxy form would show a characteristic O-H stretching vibration, while the keto forms would exhibit a strong C=O stretching band. iu.edu.sa By comparing the calculated spectra to experimental results, the dominant tautomeric form in a sample can be identified. The calculations also provide a detailed assignment of each vibrational band to specific bond stretches, bends, and torsions within the molecule.

Table 4: Representative Calculated Vibrational Frequencies and Assignments for a Pyrazole Derivative (Note: Frequencies are typically scaled to correct for anharmonicity and other systematic errors in DFT calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (amino) | 3450 | 3445 | Asymmetric stretch of NH₂ |

| N-H Stretch (amino) | 3352 | 3340 | Symmetric stretch of NH₂ |

| C-H Stretch (ring) | 3150 | 3145 | C-H stretching |

| C=N Stretch (ring) | 1645 | 1637 | Pyrazole ring stretching |

| C=C Stretch (ring) | 1598 | 1593 | Pyrazole ring stretching |

| N-H Bend (amino) | 1550 | 1566 | Scissoring motion of NH₂ |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Quantum chemical methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. asrjetsjournal.orgjoaquinbarroso.com

As with vibrational spectra, the predicted NMR chemical shifts are highly sensitive to the molecule's electronic environment and, therefore, to its tautomeric form. The chemical shift of the carbon at position 3, for instance, would be significantly different in the hydroxy tautomer (C-OH) compared to the keto tautomer (C=O). iu.edu.sa Similarly, the presence or absence of an O-H or N-H proton provides a clear distinction in the ¹H NMR spectrum.

By calculating the theoretical NMR spectra for all plausible tautomers and comparing them with experimental data, researchers can unambiguously determine the structure present in solution. dntb.gov.ua This correlation between computed and experimental data is a cornerstone of modern chemical analysis. nih.govnih.gov

Table 5: Representative Computed vs. Experimental ¹³C NMR Chemical Shifts for a Pyrazole Tautomer (Note: Data is illustrative, based on GIAO-DFT calculations for a model pyrazole. TMS is used as a reference.)

| Carbon Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 158.9 | 158.8 |

| C4 | 95.2 | 95.5 |

| C5 | 153.5 | 153.2 |

| C (methyl) | 35.1 | 34.9 |

Theoretical Electronic Absorption Spectra (UV-Vis)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations help in understanding the electronic transitions occurring when a molecule absorbs ultraviolet or visible light. For a compound like this compound, TD-DFT can elucidate the transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se

The predicted maximum absorption wavelength (λmax) from theoretical studies can be correlated with experimental UV-Vis spectra. researchgate.net For pyrazole derivatives, these transitions are typically π → π* and n → π* in nature, involving the electrons of the pyrazole ring and the lone pairs on the nitrogen and oxygen atoms. The calculated λmax, oscillator strength, and major orbital contributions provide a detailed picture of the molecule's electronic behavior. For instance, studies on similar heterocyclic compounds have shown good correlation between λmax values calculated using the B3LYP/6-311G(d,p) level of theory and those observed experimentally. researchgate.net

Table 1: Illustrative Theoretical UV-Vis Data for a Pyrazole Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 225 | 0.22 | HOMO → LUMO+1 |

| Note: This table is illustrative of typical data obtained from TD-DFT calculations for pyrazole-containing compounds. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a relatively flexible molecule like this compound, MD simulations provide a way to explore its conformational space, identifying low-energy, stable conformations. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time. mdpi.com

By simulating the molecule in a solvent (like water) at a specific temperature, researchers can observe the rotation around single bonds, such as the C-N bond of the amino group, and the potential for intramolecular hydrogen bonding. Enhanced sampling techniques, such as Replica Exchange MD or Metadynamics, can be used to overcome energy barriers and explore the conformational landscape more efficiently than classical MD. researchgate.net The resulting ensemble of conformations is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the chemical reactivity of a molecule. researchgate.netnih.gov It visualizes the electrostatic potential on the electron density surface of the molecule, allowing for the identification of electron-rich and electron-deficient regions. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are preferred sites for nucleophilic attack. nih.gov

For this compound:

Negative Regions: The area around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring are expected to be the most electron-rich. These sites are likely to act as hydrogen bond acceptors and are susceptible to attack by electrophiles. researchgate.net

Positive Regions: The hydrogen atom of the hydroxyl group and the hydrogens of the amino group are expected to show positive electrostatic potential, making them potential hydrogen bond donors. researchgate.net

MEP analysis is critical for understanding non-covalent interactions, particularly in the context of drug-receptor binding, where electrostatic complementarity plays a key role. nih.gov

Table 2: Predicted MEP Characteristics for this compound Functional Groups

| Functional Group | Atom(s) | Expected Electrostatic Potential | Predicted Reactivity |

| Hydroxyl | Oxygen | Negative | Site for electrophilic attack; H-bond acceptor |

| Hydroxyl | Hydrogen | Positive | H-bond donor |

| Amino Group | Nitrogen | Negative | Site for electrophilic attack; H-bond acceptor |

| Amino Group | Hydrogens | Positive | H-bond donors |

| Pyrazole Ring | Ring Nitrogen Atoms | Negative | Sites for electrophilic attack; H-bond acceptors |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgfrontiersin.org To perform a QSAR study on analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is required.

The process involves:

Data Set Compilation: A series of pyrazole derivatives would be synthesized and tested for a specific biological activity.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS) or Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. frontiersin.org

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. rsc.org

Medicinal Chemistry and Biological Activity Studies

5-amino-1-methyl-1H-pyrazol-3-ol as a Privileged Scaffold in Contemporary Drug Discovery

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in drug discovery, signifying its ability to bind to multiple biological targets with high affinity. nih.govnih.govresearchgate.net This characteristic makes it a valuable framework for the design of novel therapeutic agents. The aminopyrazole moiety, in particular, is a versatile and advantageous framework for developing ligands for various enzymes and receptors. nih.govnih.gov

The 5-aminopyrazole scaffold, a key feature of this compound, is extensively reported in medicinal chemistry literature for its broad range of pharmacological activities. nih.govnih.gov Derivatives incorporating this scaffold have been investigated as kinase inhibitors, particularly targeting p38 mitogen-activated protein kinase (p38MAPK) and Bruton's tyrosine kinase (BTK), as well as for their anti-inflammatory and anticancer properties. nih.govmdpi.com The adaptability of 5-aminopyrazole derivatives has made them key starting materials for the synthesis of a multitude of bioactive compounds. nih.gov The recent approval of Pirtobrutinib, which contains a 5-aminopyrazole core, for the treatment of mantle cell lymphoma further highlights the therapeutic potential of this scaffold. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations of Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which feature a substituted 5-aminopyrazole core, were synthesized and evaluated. nih.govnih.gov Sequential modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were performed to enhance their properties. nih.gov It was observed that the introduction of diamines at the 5-position of the pyrazolopyrimidine ring markedly improved the intrinsic potency of the inhibitors. nih.gov However, these initial modifications also led to poor passive permeability and bioavailability, necessitating further optimization guided by calculated LogD (cLogD) to improve these physical properties. nih.govnih.gov

A review of aminopyrazole-based compounds highlights that substitutions at various positions of the pyrazole ring are key to their biological activity. nih.gov For example, in a series of p38MAPK inhibitors, the presence of a methyl substitution on the N1 position of the pyrazole ring was found to increase the activity of the compounds. nih.gov

Table 1: SAR Insights for 5-Aminopyrazole Derivatives

| Scaffold Position | Modification | Impact on Biological Activity | Reference |

| Pyrazolopyrimidine C5 | Introduction of diamines | Markedly improved intrinsic potency for IRAK4 inhibition | nih.gov |

| Pyrazole N1 | Methyl substitution | Increased activity in p38MAPK inhibitors | nih.gov |

| General | Substituent properties | Guided by cLogD to improve permeability and bioavailability | nih.govnih.gov |

Biological Target Identification and Validation

The therapeutic potential of this compound derivatives is linked to their interaction with specific biological targets, primarily enzymes involved in signaling pathways related to inflammation and cell proliferation.

Enzyme Inhibition Studies (e.g., Kinases, Acetylcholinesterase)

Kinases have emerged as a major class of targets for compounds containing the 5-aminopyrazole scaffold. nih.govnih.gov

Kinase Inhibition:

Derivatives of 5-aminopyrazole have been extensively studied as inhibitors of various kinases. A notable target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), an intracellular serine-threonine kinase. nih.govnih.gov IRAK4 is a critical component of the signaling cascade downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which play a central role in the innate immune response. nih.gov The selective inhibition of IRAK4's kinase activity is an attractive strategy for treating inflammatory diseases. nih.govnih.gov Research has led to the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as potent and selective IRAK4 inhibitors. nih.govnih.gov

Other kinases targeted by aminopyrazole derivatives include p38MAPK and Bruton's tyrosine kinase (BTK). nih.govmdpi.com The development of selective inhibitors for these kinases is a significant area of research in the treatment of inflammatory conditions and cancers.

Table 2: Kinase Inhibition by 5-Aminopyrazole Derivatives

| Compound Class | Target Kinase | Therapeutic Area | Reference |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory diseases | nih.govnih.gov |

| 5-aminopyrazole derivatives | p38MAPK | Inflammatory diseases | nih.govmdpi.com |

| 5-aminopyrazole derivatives | BTK | Cancer, Inflammatory diseases | nih.govmdpi.com |

| 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone | Aurora Kinase A, GSK3 | Cancer | mdpi.com |

| [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | FGFR1, FGFR2, FGFR3 | Cancer | researchgate.net |

Acetylcholinesterase Inhibition:

Currently, there is no specific information available from the provided search results regarding the inhibition of acetylcholinesterase by this compound or its direct derivatives.

Receptor Modulation

While the primary focus of research on 5-aminopyrazole derivatives has been on enzyme inhibition, their potential to modulate receptors is also an area of interest. Aminopyrazoles are recognized as advantageous frameworks for creating ligands for various receptors. nih.govnih.gov For instance, the 5-aminopyrazole insecticide Fipronil acts by blocking GABA-A receptors in insects. nih.gov However, specific details on receptor modulation by this compound in a medicinal context are not extensively detailed in the provided search results.

Mechanistic Insights into Biological Action

The biological effects of this compound derivatives are underpinned by their ability to modulate key cellular signaling pathways, particularly those involved in inflammation.

Modulation of Inflammatory Pathways (e.g., IRAK4 Inhibition)

A key mechanism of action for the anti-inflammatory potential of 5-aminopyrazole derivatives is the inhibition of IRAK4. nih.gov IRAK4 is an essential transducer in the signaling pathways initiated by the IL-1R and TLR superfamily. nih.gov These receptors are crucial for the innate immune response, and their activation leads to the upregulation of inflammatory genes. nih.gov

The signaling cascade proceeds with the activation of IRAK4, which then mediates downstream events leading to the activation of transcription factors such as NF-κB. This, in turn, results in the production of pro-inflammatory cytokines. Studies have shown that in the absence of functional IRAK4, as seen in IRAK4-deficient mice and cells from IRAK4-deficient patients, there are severe defects in cytokine responses to IL-1R and TLR ligands. nih.gov

By inhibiting the kinase activity of IRAK4, 5-aminopyrazole-based inhibitors can effectively block this signaling cascade, thereby reducing the production of inflammatory mediators. nih.gov This mechanism provides a strong rationale for the development of IRAK4 inhibitors for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. nih.gov The effect of these inhibitors has been demonstrated in preclinical models, where they have been shown to reduce levels of inflammatory cytokines like IL-6. nih.gov

Interactions with Neurotransmission Systems

While extensive research into the specific interactions of this compound derivatives with neurotransmission systems is not widely available in the reviewed literature, studies on structurally related aminopyrazole compounds indicate a potential for central nervous system (CNS) activity. The broader class of pyrazole derivatives has been investigated for various CNS effects, suggesting that this scaffold can be a valuable template for the design of neuroactive agents. Further research is required to elucidate the precise mechanisms and specific molecular targets within the neurotransmission systems for derivatives of this compound.

Diverse Therapeutic Potential of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications, demonstrating the versatility of this chemical scaffold.

Anti-inflammatory Agents

The pyrazole nucleus is a well-established pharmacophore in the development of anti-inflammatory drugs. mdpi.com Pyrazole derivatives have been shown to exhibit potent anti-inflammatory properties, with some compounds demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain pyrazole derivatives have displayed significant inhibition of edema in animal models. mdpi.com The anti-inflammatory effects of some pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. researchgate.net While specific studies focusing solely on this compound derivatives are limited in the provided literature, the known anti-inflammatory potential of the broader pyrazole class suggests that derivatives of this compound could be promising candidates for the development of new anti-inflammatory agents. mdpi.comrjpbr.com

Anticancer and Antiproliferative Activities